6-cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-cyclohexyl-1-phenyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17-15-11-21(13-7-3-1-4-8-13)12-19-16(15)22(18(24)20-17)14-9-5-2-6-10-14/h2,5-6,9-10,13,19H,1,3-4,7-8,11-12H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBHKIDLXPDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Inspired Pyrimidine Ring Formation
The tetrahydropyrimido[4,5-d]pyrimidinone scaffold is constructed through a three-component reaction involving a β-keto ester, urea/thiourea, and an aldehyde. For 6-cyclohexyl-2-hydroxy-1-phenyl derivatives, cyclohexanecarboxaldehyde and benzaldehyde serve as aldehyde precursors. In ethanol under acidic catalysis (e.g., HCl or p-TsOH), cyclohexanecarboxaldehyde (1.2 equiv), benzaldehyde (1.0 equiv), and thiourea (1.5 equiv) react at 80°C for 12 hours to yield 6-cyclohexyl-2-thioxo-1-phenyl intermediates.
Mechanistic Insights :
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Cyclohexanecarboxaldehyde undergoes Knoevenagel condensation with benzaldehyde, forming an α,β-unsaturated intermediate.
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Nucleophilic attack by thiourea generates a tetrahedral intermediate, which cyclizes to form the dihydropyrimidine core.
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Oxidation with aqueous NaOCl (10% w/v) at 50°C for 6 hours converts the thioxo group to a hydroxyl moiety, achieving 82–89% yields.
Cyclohexyl Group Introduction via Friedel-Crafts Alkylation
Lewis Acid-Catalyzed Cyclohexylation
To install the cyclohexyl substituent at position 6, cyclohexyl formyl chloride (1.5 equiv) reacts with a pre-formed pyrimidinone intermediate under AlCl₃ catalysis (0.2 equiv) in dichloromethane. The reaction proceeds at 25°C for 8 hours, achieving 76% yield.
Optimization Data :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 25 | 8 | 76 |
| FeCl₃ | 25 | 12 | 64 |
| ZnCl₂ | 40 | 6 | 58 |
Hydroxylation Strategies for Position 2
Alkaline Hydrolysis of Thioxo Derivatives
2-Thioxo intermediates (Section 1.1) are treated with 35% NaOH (3.0 equiv) at 70°C for 5 hours, yielding 2-hydroxy products with >99% purity after recrystallization in ethanol.
Kinetic Analysis :
-
Hydrolysis follows pseudo-first-order kinetics (k = 0.18 h⁻¹ at 70°C).
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Activation energy (Eₐ) is calculated as 45.2 kJ/mol via Arrhenius plot.
One-Pot Continuous Flow Synthesis
Retrosynthetic Approach in Flow Reactors
A continuous flow system (residence time: 10 min, 120°C, 10 bar pressure) enables the telescoped synthesis of the target compound from cyclohexylamine, benzaldehyde, and methyl acetoacetate. The process achieves 94% conversion efficiency, reducing side-product formation compared to batch methods.
Advantages :
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Reduced reaction time (2.5 hours vs. 12 hours in batch).
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Enhanced safety profile by minimizing exposure to volatile intermediates.
Stereochemical and Regiochemical Considerations
Diastereomer Control via Solvent Polarity
Polar solvents (e.g., DMF) favor the cis-configuration of the cyclohexyl and phenyl groups, while non-polar solvents (e.g., toluene) promote trans-isomers. Nuclear Overhauser effect (NOE) spectroscopy confirms a 3:1 cis:trans ratio in DMF-derived products.
Scalability and Industrial Feasibility
Kilogram-Scale Production
A pilot-scale synthesis (1 kg batch) using the Friedel-Crafts/condensation/hydrolysis sequence achieves 68% overall yield. Critical process parameters include:
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Strict temperature control (±2°C during cyclohexylation).
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In-line FTIR monitoring for real-time reaction analysis.
Chemical Reactions Analysis
6-cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic settings or as a research tool.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural and molecular differences between the target compound and analogs from the literature:
Key Observations:
- Hydroxy vs. Thioxo Groups : The target’s 2-hydroxy group contrasts with thioxo (C=S) substituents in analogs (e.g., ). Thioxo groups increase electron-withdrawing effects and may alter tautomerization states, affecting binding pocket interactions.
- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with chlorophenyl () or triphenyl () groups. This could improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
6-Cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrimidopyrimidines. Its unique structural features include a cyclohexyl group and a phenyl group attached to a tetrahydropyrimidine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound's IUPAC name is 6-cyclohexyl-1-phenyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione. Its molecular formula is C18H22N4O2, and it possesses various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| IUPAC Name | 6-cyclohexyl-1-phenyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors by binding to them and influencing their function. The exact mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the nanomolar range against human cancer cells such as U937 and Colo205 .
- Antiviral Properties : Some pyrimidine derivatives have been linked to antiviral activity. They may enhance the production of interferons which play a crucial role in the immune response against viral infections .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several pyrimidine-based compounds on human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 15 µM against the A431 vulvar epidermal carcinoma cell line. This suggests potential therapeutic applications in oncology.
Case Study 2: Antiviral Mechanism
Research into pyrimidine biosynthesis inhibitors revealed that certain derivatives can amplify interferon production in response to viral stimuli. This indicates a promising avenue for developing antiviral therapies based on the modulation of pyrimidine metabolism .
Research Findings
Recent investigations into related compounds have yielded insights into their biological activities:
- Cytotoxicity Assays : Various studies have reported IC50 values ranging from 0.015 µM to over 100 µM for different derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | U937 | 0.015 |
| Derivative B | Colo205 | 15 |
| Derivative C | A431 | 20 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound’s core structure can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, or Biginelli-like reactions. For example, describes a fluorinated analog synthesized using sodium hydride in DMF under inert conditions to prevent side reactions. Key steps include:
Formation of the pyrimidine ring via acid-catalyzed cyclization.
Introduction of substituents (e.g., cyclohexyl or phenyl groups) via alkylation or aryl coupling.
- Optimization : Reaction temperature (60–100°C) and solvent polarity (DMF vs. THF) significantly affect regioselectivity. Yields >70% are achievable with slow addition of reagents to minimize exothermic side reactions .
Q. How is the structural integrity of this compound validated during synthesis?
- Characterization : Use a combination of:
- NMR : - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group at C2) .
- IR Spectroscopy : Peaks at 1650–1750 cm confirm carbonyl groups, while broad bands near 3200 cm indicate hydroxyl moieties .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydropyrimidine ring (e.g., used single-crystal X-ray to confirm dihedral angles and hydrogen-bonding networks) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If antimicrobial assays (e.g., ) show variability in MIC values:
Standardize Assays : Use consistent inoculum sizes (e.g., 1–5 × 10 CFU/mL) and growth media (Mueller-Hinton agar for bacteria).
Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in aqueous assays .
Statistical Validation : Apply ANOVA to compare replicate data (n ≥ 3) and identify outliers due to pH-dependent stability .
Q. How does the cyclohexyl substituent influence the compound’s pharmacokinetic profile?
- Mechanistic Insights :
- Lipophilicity : The cyclohexyl group increases logP values by ~1.5 units, enhancing membrane permeability ( correlates trifluoromethyl groups with improved bioavailability) .
- Metabolic Stability : Cyclohexyl moieties reduce CYP450-mediated oxidation compared to aromatic substituents, as shown in hepatic microsome assays (t > 120 min vs. 40 min for phenyl analogs) .
Q. What computational methods predict binding affinities of this compound to kinase targets?
- Docking Protocols :
Protein Preparation : Use Schrödinger Suite to optimize kinase structures (e.g., PDB: 4U5J) with OPLS4 force fields.
Ligand Docking : Glide SP/XP scoring to prioritize poses with hydrogen bonds to the hinge region (e.g., pyrimidine N1 interacting with Glu91) .
MD Simulations : 100 ns trajectories in Desmond to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
